molecular formula C20H18N2O3S B601326 Ceftibuten Related Impurity 6 CAS No. 57028-71-4

Ceftibuten Related Impurity 6

货号: B601326
CAS 编号: 57028-71-4
分子量: 366.4 g/mol
InChI 键: ODKAYLSZYDIQRV-HFLHWUEFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.

准备方法

The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:

    Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.

    Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.

化学反应分析

Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Quality Control

Impurity Analysis
Ceftibuten Related Impurity 6 is often analyzed during the quality control processes of pharmaceutical manufacturing. The identification and quantification of impurities are crucial for ensuring the safety and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to detect and quantify this impurity in drug formulations .

Stability Testing
Stability studies are essential to determine how impurities like this compound affect the shelf life of pharmaceutical products. These studies assess how factors such as light, heat, and moisture influence the degradation of Ceftibuten and its related impurities . The formation of polymeric impurities can lead to reduced drug efficacy and increased risk of allergic reactions, necessitating rigorous stability testing protocols.

Clinical Applications

Microbiological Susceptibility Testing
Ceftibuten is utilized in microbiological susceptibility testing to evaluate the effectiveness of antibiotics against various pathogens. Understanding the impact of related impurities on antibiotic efficacy is critical for interpreting susceptibility results . The presence of this compound may alter the pharmacodynamics of the drug, affecting treatment outcomes.

Case Studies in Drug Resistance
Recent case studies have highlighted the role of this compound in promoting bacterial resistance. Research indicates that certain impurities can enhance bacterial survival under antibiotic pressure, leading to increased resistance rates . These findings underscore the importance of monitoring impurities in clinical settings to inform treatment strategies.

Regulatory Considerations

Guidelines for Impurity Limits
Regulatory bodies such as the FDA and EMA have established guidelines for acceptable levels of impurities in pharmaceutical products. This compound must be evaluated against these standards to ensure compliance during drug approval processes . Non-compliance can lead to product recalls or rejections during regulatory reviews.

Impact on Drug Formulation
The formulation of Ceftibuten-containing medications must account for the potential effects of impurities like this compound. Formulators are tasked with optimizing drug delivery systems to minimize impurity formation while ensuring therapeutic effectiveness . This includes selecting appropriate excipients and manufacturing conditions.

Research Findings

相似化合物的比较

Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:

This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.

生物活性

Ceftibuten, a third-generation cephalosporin antibiotic, is primarily used to treat bacterial infections, particularly those caused by Gram-negative bacteria. However, the presence of impurities, such as Ceftibuten Related Impurity 6 (CR6), can significantly affect its pharmacological properties and safety profile. This article explores the biological activity of CR6, focusing on its antimicrobial efficacy, potential toxicity, and implications for clinical use.

Ceftibuten is characterized by its chemical structure C15H14N4O6S2C_{15}H_{14}N_{4}O_{6}S_{2} and is known to be unstable under various environmental conditions, including light and heat. This instability can lead to the formation of polymeric impurities like CR6, which may arise during the synthesis or storage of the drug .

Property Value
Chemical FormulaC15H14N4O6S2C_{15}H_{14}N_{4}O_{6}S_{2}
Molecular Weight358.42 g/mol
Stability ConditionsSensitive to light, heat, and moisture

Antimicrobial Activity

Recent studies have evaluated the in vitro activity of ceftibuten and its impurities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

In Vitro Efficacy

A study assessed the antimicrobial activity of ceftibuten and CR6 against a range of Enterobacterales isolates. The results demonstrated that ceftibuten alone had varying MIC values depending on the bacterial strain:

  • Ceftibuten MIC values :
    • ESBL-producing strains: MIC 1\leq 1 μg/mL inhibited 93.5% of isolates.
    • KPC-producing strains: MIC 8\leq 8 μg/mL inhibited 60.0% of isolates.

The addition of CR6 significantly altered these values, suggesting a potential antagonistic effect on the antibiotic's efficacy .

Comparative Activity with Other Antibiotics

In comparative studies, ceftibuten was found to be less effective than other beta-lactam antibiotics when tested against resistant strains. For example, ceftazidime-avibactam showed superior potency (MIC 0.5\leq 0.5 μg/mL) compared to ceftibuten alone (MIC 32\geq 32 μg/mL) .

Toxicological Considerations

The presence of CR6 raises concerns regarding potential toxicity. Studies indicate that higher concentrations of polymeric impurities correlate with increased allergic reactions in patients. For instance:

  • Allergic Reaction Incidence :
    • Average polymeric impurity at 21.44 μg/g: 0.2% incidence
    • Average polymeric impurity at 76.7 μg/g: 0.74% incidence

This trend highlights the necessity for rigorous quality control during drug manufacturing to minimize impurity levels .

Case Studies

Several case reports have documented adverse reactions associated with ceftibuten formulations containing elevated levels of impurities like CR6:

  • Case Study 1 : A patient developed anaphylactic shock after administration of a ceftibuten formulation with high polymer content.
  • Case Study 2 : Clinical outcomes were less favorable in patients treated with ceftibuten containing significant amounts of CR6 compared to those receiving purer formulations.

These cases underscore the importance of monitoring impurity levels in pharmaceutical preparations to ensure patient safety.

属性

CAS 编号

57028-71-4

分子式

C20H18N2O3S

分子量

366.4 g/mol

IUPAC 名称

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1

InChI 键

ODKAYLSZYDIQRV-HFLHWUEFSA-N

手性 SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N

规范 SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N

纯度

> 95%

数量

Milligrams-Grams

同义词

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​, diphenylmethyl ester, [6R-​(6α,​7β)​]​- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。